4-aminonaphthalene-1,6-disulfonic acid

Description

Systematic IUPAC Nomenclature and Synonyms

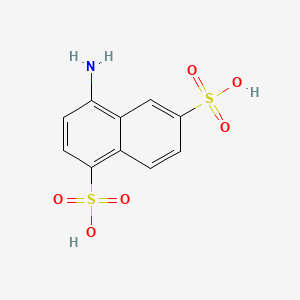

The compound 4-aminonaphthalene-1,6-disulfonic acid is formally named according to IUPAC rules as 4-aminonaphthalene-1,6-disulfonic acid , reflecting the positions of the functional groups on the naphthalene ring. The numbering prioritizes the sulfonic acid groups at positions 1 and 6, with the amino group at position 4 (Figure 1).

This compound is recognized by several synonyms in industrial and academic contexts:

- Dahl's acid III (common in dye chemistry)

- 1-Naphthylamine-4,7-disulfonic acid (historical nomenclature emphasizing the amino group's position)

- 4-Amino-1,6-naphthalenedisulfonic acid (alternative positional descriptor)

Its CAS registry number is 85-75-6 , and it is listed in chemical databases under identifiers such as EINECS 201-630-0 and PubChem CID 66567.

Molecular Formula and Structural Isomerism

The molecular formula of 4-aminonaphthalene-1,6-disulfonic acid is C₁₀H₉NO₆S₂ , with a molecular weight of 303.31 g/mol . The structure consists of a naphthalene backbone substituted with two sulfonic acid groups (-SO₃H) at positions 1 and 6 and an amino group (-NH₂) at position 4 (Figure 1).

Structural Isomerism

Disulfonic acid derivatives of naphthalene exhibit positional isomerism based on sulfonic group placement. Key isomers include:

The 1,6-disulfonic substitution pattern distinguishes this compound through its electronic effects: the para-oriented sulfonic groups create a polarized aromatic system, enhancing solubility in polar solvents compared to monosulfonated analogs.

Crystallographic Analysis and Conformational Studies

Crystallographic data for 4-aminonaphthalene-1,6-disulfonic acid remain limited in public databases, but molecular modeling and spectroscopic studies provide insights into its structure.

Key Findings:

- Planar Aromatic Core : The naphthalene ring adopts a planar conformation, with sulfonic acid groups inducing slight distortion due to steric and electronic effects.

- Hydrogen-Bonding Network : Solid-state structures reveal extensive intermolecular hydrogen bonding between sulfonic acid protons and adjacent amino or sulfonate groups, stabilizing the crystal lattice.

- Tautomeric Flexibility : The amino group participates in resonance with the aromatic system, enabling partial charge delocalization (Figure 2).

Computational Data:

- SMILES :

NC1=C2C=CC=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O - InChI Key :

JSBQMQFABBMNSV-UHFFFAOYSA-N - Dipole Moment : Calculated at 14.2 D , reflecting high polarity due to sulfonic groups.

While single-crystal X-ray diffraction data are sparse, analogous naphthalenedisulfonic acids (e.g., Armstrong's acid) exhibit monoclinic crystal systems with P2₁/c space groups, suggesting similar packing arrangements.

Figure 1 : Structural diagram of 4-aminonaphthalene-1,6-disulfonic acid, highlighting substituent positions.

Figure 2 : Resonance structures involving the amino group and sulfonic acid functionalities.

Properties

CAS No. |

85-75-6 |

|---|---|

Molecular Formula |

C10H9NO6S2 |

Molecular Weight |

303.3 g/mol |

IUPAC Name |

4-aminonaphthalene-1,6-disulfonic acid |

InChI |

InChI=1S/C10H9NO6S2/c11-9-3-4-10(19(15,16)17)7-2-1-6(5-8(7)9)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |

InChI Key |

QUFFRITXLMVPMV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)N)S(=O)(=O)O |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)N)S(=O)(=O)O |

Other CAS No. |

85-75-6 |

solubility |

0.02 M |

Origin of Product |

United States |

Preparation Methods

Sulfonation of 1-Aminonaphthalene-7-sulfonic Acid with Oleum

One of the primary industrial methods for synthesizing 4-aminonaphthalene-1,6-disulfonic acid is the sulfonation of 1-aminonaphthalene-7-sulfonic acid using oleum (fuming sulfuric acid). This method is favored for its relatively high yield of the desired 1,4,7-isomer.

-

- Oleum concentration: typically 25–35% free sulfur trioxide

- Temperature: around 90 °C

- Reaction time: several hours until completion

Process Description :

The 1-aminonaphthalene-7-sulfonic acid is treated with oleum, which introduces an additional sulfonic acid group at the 1-position, resulting in the 1,4,7-trisulfonic acid. Controlled conditions allow for selective formation of the 1,6-disulfonic acid isomer as an intermediate or side product. Separation of the 4,6-disulfonic acid from mixtures is challenging on a large scale, but the 1,4,7-isomer can be obtained directly in high yield.

Sulfonation of 1-Naphthylamine-6-sulfonic Acid with Oleum

A detailed patented process describes the preparation of 4-aminonaphthalene-1,6-disulfonic acid via sulfonation of 1-naphthylamine-6-sulfonic acid. This method is notable for its controlled addition of oleum and temperature management to optimize yield and purity.

-

- Oleum concentration: 10–25% sulfur trioxide by weight (preferably 50–80%)

- Temperature during oleum addition: 10–70 °C (preferably 20–40 °C)

- Reaction time: 8–24 hours at 30 °C, followed by heating to 70–120 °C for 2–8 hours

- Molar ratio of sulfur trioxide to 1-naphthylamine-6-sulfonic acid: 1.2 to 3 mol/mol

-

- Dissolve or suspend 1-naphthylamine-6-sulfonic acid in sulfuric acid.

- Add oleum slowly at controlled temperature to avoid excessive side reactions.

- Stir the reaction mixture at 30 °C for 16 hours to allow sulfonation.

- Heat gradually to 90 °C over several hours to complete the reaction.

- Cool and precipitate the product by adding the mixture to water, often with sodium chloride to aid crystallization.

- Filter and dry the precipitate to obtain 4-aminonaphthalene-1,6-disulfonic acid.

Sulfonation of 1-Aminonaphthalene with Sulfuric Acid or Oleum

Another approach involves direct sulfonation of 1-aminonaphthalene to introduce sulfonic acid groups at desired positions.

-

- Sulfuric acid concentration: 85–100% by weight

- Molar ratio of sulfuric acid to 1-aminonaphthalene: 3 to 10 mol/mol (preferably 4 to 8 mol/mol)

- Temperature range: 40–160 °C (preferably 60–140 °C)

- Reaction time: up to 16 hours at target temperature

-

- Mix sulfuric acid with additives if needed.

- Add 1-aminonaphthalene gradually while increasing temperature to the desired level.

- Maintain stirring and temperature to complete sulfonation.

- The sulfonation can be done with 1-aminonaphthalene in solid form, melt, or as salts (e.g., naphthylammonium hydrogen sulfate).

- The reaction mixture is worked up by dilution with water and isolation of the sulfonic acid product.

Notes :

This method can yield various sulfonated isomers, including 4-aminonaphthalene-1,6-disulfonic acid, depending on the precise reaction conditions and sulfonation time.

Historical and Literature Methods

Older literature and patents describe sulfonation of naphthionic acid mixtures and related compounds to obtain 4-aminonaphthalene-1,6-disulfonic acid, but often with less selectivity and lower yields. These methods are less practical for large-scale production due to difficulties in separating isomeric sulfonic acids.

Summary Table of Preparation Methods

| Method | Starting Material | Sulfonating Agent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonation of 1-aminonaphthalene-7-sulfonic acid | 1-aminonaphthalene-7-sulfonic acid | Oleum (25–35% SO3) | ~90 | Several hours | High (for 1,4,7-isomer) | Difficult large-scale separation of 1,6-isomer |

| Sulfonation of 1-naphthylamine-6-sulfonic acid | 1-naphthylamine-6-sulfonic acid | Oleum (10–25% SO3) | 10–70 (addition), then 70–120 (reaction) | 8–24 h + 2–8 h | ~62 | Controlled oleum addition, crystallization from water |

| Direct sulfonation of 1-aminonaphthalene | 1-aminonaphthalene | Sulfuric acid (85–100%) or oleum | 40–160 | Up to 16 h | Variable | Produces multiple isomers, requires careful control |

Research Findings and Practical Considerations

The sulfonation of 1-naphthylamine-6-sulfonic acid with oleum at controlled temperatures and molar ratios is currently the most efficient and selective method for producing 4-aminonaphthalene-1,6-disulfonic acid with acceptable yield and purity.

Temperature control during oleum addition is critical to minimize side reactions and formation of undesired isomers.

Isolation of the product typically involves precipitation by dilution with water and salting out using sodium chloride, followed by filtration and drying.

Direct sulfonation of 1-aminonaphthalene is less selective and can lead to complex mixtures, requiring more extensive purification.

Industrial processes favor methods that balance yield, purity, and operational safety, often using oleum as the sulfonating agent under controlled conditions.

Chemical Reactions Analysis

Sulfonation and Trisulfonic Acid Formation

The compound undergoes further sulfonation under concentrated oleum conditions (35% SO₃, 90°C), producing 1-aminonaphthalene-2,4,7-trisulfonic acid . This reaction demonstrates the preferential sulfonation at the 2-position under high acidity and temperature.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 35% oleum, 90°C | 1-Aminonaphthalene-2,4,7-trisulfonic acid | High (quantitative) |

Diazotization and Hydrolysis

Diazotization of the amino group followed by hydrolysis converts the compound to 1-hydroxynaphthalene-4,7-disulfonic acid. This pathway is critical for synthesizing hydroxy-substituted intermediates used in dye manufacturing .

Mechanistic Pathway :

-

Diazotization: Treatment with NaNO₂/HCl at 0–5°C forms the diazonium salt.

-

Hydrolysis: Heating the diazonium salt in dilute sulfuric acid yields the hydroxyl derivative.

Reverse-Bucherer Reaction

The amino group can be replaced by a hydroxyl group via the reverse-Bucherer reaction, using bisulfite and elevated temperatures. This method provides an alternative route to 1-hydroxynaphthalene-4,7-disulfonic acid without diazotization .

| Reagents | Temperature | Product | Selectivity |

|---|---|---|---|

| NaHSO₃, H₂O | 100–120°C | 1-Hydroxynaphthalene-4,7-disulfonic acid | >90% |

Biodegradation Pathways

Studies on Moraxella sp. strain ASL4 reveal enzymatic degradation mechanisms:

-

Step 1 : Regioselective 1,2-dioxygenation cleaves the aromatic ring, forming 1,2-dihydroxy-1,2-dihydronaphthalene-2,6-disulfonate.

-

Step 2 : Spontaneous desulfonation releases sulfite, yielding 5-sulfosalicylic acid.

-

Step 3 : Further desulfonation via hydroxylation produces gentisic acid, which enters the TCA cycle .

Key Data :

Comparative Reactivity with Structural Analogs

The positioning of sulfonic acid groups significantly alters reactivity compared to isomers:

Environmental Persistence and Toxicity

Scientific Research Applications

4-aminonaphthalene-1,6-disulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-aminonaphthalene-1,6-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-aminonaphthalene-1,6-disulfonic acid with structurally related naphthalene derivatives, focusing on substituents, applications, and physicochemical properties.

Key Differences and Research Findings:

Reactivity in Dye Synthesis: 4-Aminonaphthalene-1,6-disulfonic acid is primarily used in azo dye synthesis due to its amino group’s ability to form diazo bonds . In contrast, H Acid combines amino and hydroxyl groups, enabling dual reactivity (e.g., coupling at both -NH₂ and -OH positions) for complex dyes like Congo Red . Chromotropic acid lacks an amino group but is valued in analytical chemistry for its chelating properties .

Solubility and Stability: Sulfonic acid groups enhance water solubility across all compounds. However, disodium naphthalene-1,6-disulphonate (a salt) exhibits superior solubility (>100 g/L) compared to the free sulfonic acids (~50–80 g/L) . The hydroxyl group in Epsilon acid increases acidity (pKa ~1–2) compared to amino-substituted analogs (pKa ~3–4) .

Environmental Degradation :

- Studies on microbial degradation of naphthalene disulfonates (e.g., by Moraxella sp.) show that substituent position affects biodegradability. Naphthalene-1,6-disulfonic acid derivatives are more resistant to degradation than 2,6-isomers .

Structural Complexity and Applications: H Acid and Chromotropic acid contain multiple functional groups, enabling diverse applications (dyes vs. analytical reagents).

Q & A

Q. What are the optimal synthetic routes for 4-aminonaphthalene-1,6-disulfonic acid?

Synthesis typically involves sulfonation, nitration, and reduction steps. For example, naphthalene can undergo sulfonation at the 1,6-positions, followed by nitration to introduce nitro groups. Subsequent reduction (e.g., catalytic hydrogenation or Sn/HCl) converts nitro to amino groups . Challenges include controlling regioselectivity during sulfonation and minimizing side products. Purification often involves recrystallization from aqueous or acidic solutions due to high solubility in polar solvents .

Q. How can the solubility and stability of 4-aminonaphthalene-1,6-disulfonic acid be characterized?

- Solubility : Sparingly soluble in organic solvents like dichloromethane but highly soluble in aqueous bases due to sulfonic acid deprotonation .

- Stability : Sensitive to oxidizing agents; store in dry, ventilated conditions. UV-Vis spectroscopy (200–400 nm) and thermogravimetric analysis (TGA) can monitor degradation under varying pH/temperature .

Q. What analytical methods are suitable for quantifying 4-aminonaphthalene-1,6-disulfonic acid in mixtures?

- HPLC : Use a C18 column (25 cm × 4.6 mm) with 0.02 M ammonium acetate mobile phase, UV detection at 254 nm, and flow rate of 1.0 mL/min. Retention time calibration against standards is critical .

- Spectroscopy : FT-IR for sulfonic acid (–SO3H) and amino (–NH2) group identification (e.g., S=O stretching at ~1200 cm⁻¹, N–H bending at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How does 4-aminonaphthalene-1,6-disulfonic acid interact with metal ions or organic dyes?

The compound’s sulfonic and amino groups enable chelation with transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes detectable via UV-Vis (charge-transfer bands) or cyclic voltammetry. In dye chemistry, it serves as a diazo coupling partner for azo dyes (e.g., Acid Red 27 derivatives), where reactivity depends on pH and substituent electronic effects .

Q. What computational approaches predict the electronic properties of 4-aminonaphthalene-1,6-disulfonic acid?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. The amino group acts as an electron donor, while sulfonic groups withdraw electrons, influencing redox behavior and photophysical properties .

Q. How can regioselectivity challenges in sulfonation/nitration steps be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.